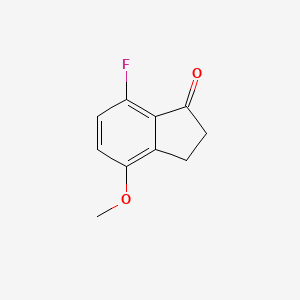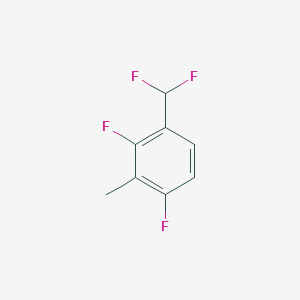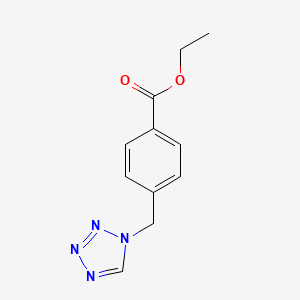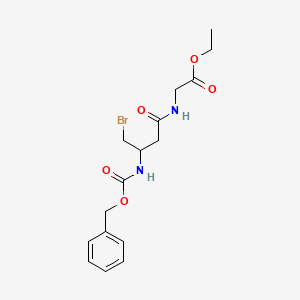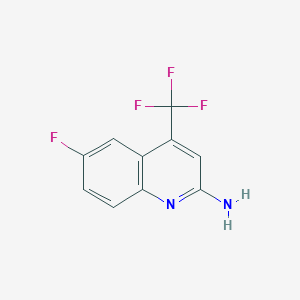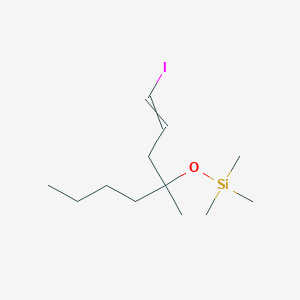
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane is a specialized organosilicon compound. It is characterized by the presence of an iodine atom, a trimethylsilyl group, and an enol ether moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane typically involves the reaction of an appropriate enol ether with a trimethylsilyl iodide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding a hydrocarbon derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, cyanides, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium iodide (NaI) or potassium cyanide (KCN) under mild conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted silanes, depending on the nucleophile used.
Scientific Research Applications
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug delivery systems and as a building block for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, including nucleosides, nucleotides, and phosphoramidites.
Mechanism of Action
The mechanism of action of (1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane involves its reactivity with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, while the iodine atom can participate in nucleophilic substitution reactions. The enol ether moiety allows for further functionalization through oxidation or reduction processes.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl iodide: Shares the trimethylsilyl group but lacks the enol ether moiety.
(E)-trimethyl((1-bromo-4-methyloct-1-en-4-yl)oxy)silane: Similar structure but with a bromine atom instead of iodine.
(E)-trimethyl((1-chloro-4-methyloct-1-en-4-yl)oxy)silane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
(1-Iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The enol ether moiety also provides additional functionalization opportunities, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
106089-11-6 |
|---|---|
Molecular Formula |
C12H25IOSi |
Molecular Weight |
340.32 g/mol |
IUPAC Name |
(1-iodo-4-methyloct-1-en-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H25IOSi/c1-6-7-9-12(2,10-8-11-13)14-15(3,4)5/h8,11H,6-7,9-10H2,1-5H3 |
InChI Key |
QNNMQGJWDMVGRA-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(CC=CI)O[Si](C)(C)C |
Canonical SMILES |
CCCCC(C)(CC=CI)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one](/img/structure/B1396502.png)
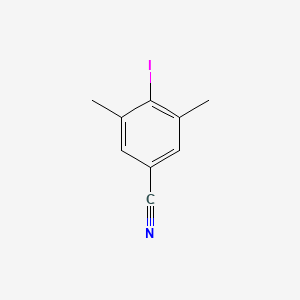
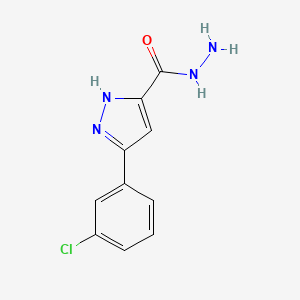
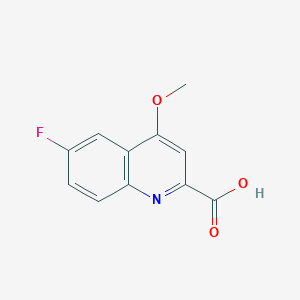

![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1396511.png)

